2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid
Description
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid (CAS: 338421-39-9) is a sulfonamide-containing acetic acid derivative with the molecular formula C₁₀H₁₁NO₅S and a molar mass of 257.26 g/mol . Structurally, it features a phenylcarbamoyl group attached to a sulfonyl-acetic acid backbone. This compound is of interest in medicinal and synthetic chemistry due to its sulfonyl moiety, which is often associated with bioactivity, such as enzyme inhibition or receptor modulation .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c12-9(6-17(15,16)7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIYXOULVANCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid typically involves the reaction of aniline with chloroacetic acid in the presence of a base, followed by sulfonylation. The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Biological Activity
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid, also known by its CAS number 338421-39-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, including mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : C10H11NO3S
- Molecular Weight : 225.27 g/mol
- Structure : The compound features a sulfonyl group attached to an acetic acid moiety and an anilino group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may influence several pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Antitumor Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent. For instance, compounds structurally similar to this compound have shown promising results against human carcinoma cell lines such as A-431 and A-549 .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, suggesting a broad spectrum of biological effects.
Biological Activity Data
Case Studies
- Antitumor Evaluations : A study focused on the synthesis of novel derivatives found that modifications to the anilino group enhanced the antitumor properties of related compounds. The study reported significant growth inhibition in multiple cancer cell lines, supporting the potential therapeutic application of sulfonyl derivatives in oncology .
- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could interact with key signaling pathways linked to cancer progression, although specific molecular targets are still under investigation .
- Antimicrobial Testing : A series of tests conducted on microbial strains revealed that the compound exhibited notable antimicrobial properties, which could be leveraged in developing new antibiotics.
Comparison with Similar Compounds
Benzyl-Substituted Analog
2-{[2-(Benzylamino)-2-oxoethyl]sulfonyl}acetic acid (CAS: 338793-99-0) replaces the anilino group with a benzylamino moiety. Its molecular formula is C₁₁H₁₃NO₅S (molar mass: 271.29 g/mol). This analog’s higher molecular weight may also affect diffusion rates across biological membranes .
Chlorinated Derivatives
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid (CAS: 338421-43-5) incorporates a 2,4-dichlorobenzyl group, yielding a molecular formula of C₁₁H₁₁Cl₂NO₃S (molar mass: 308.18 g/mol). The electron-withdrawing chlorine atoms enhance lipophilicity, likely improving membrane permeability but reducing aqueous solubility. Such halogenated derivatives are common in antimicrobial agents due to increased bioavailability .
Acetylamino-Substituted Analog
(4-Acetylamino-benzenesulfonylamino)-acetic acid (CAS: 23776-98-9) features an acetylamino group on the benzene ring (C₁₀H₁₂N₂O₅S; molar mass: 272.28 g/mol). Acetylation may shield reactive amino groups, enhancing metabolic stability. This modification is frequently employed in prodrug design to improve pharmacokinetics .
Methoxy-Containing Derivative
2-[[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]thio]acetic acid (CAS: 339109-08-9) includes a 4-methoxyphenyl group (C₁₇H₁₇NO₄S; molar mass: 331.39 g/mol). Such groups are prevalent in compounds targeting neurotransmitter systems .
Data Tables: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent |
|---|---|---|---|---|
| 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid | 338421-39-9 | C₁₀H₁₁NO₅S | 257.26 | Phenylcarbamoyl |
| 2-{[2-(Benzylamino)-2-oxoethyl]sulfonyl}acetic acid | 338793-99-0 | C₁₁H₁₃NO₅S | 271.29 | Benzylamino |
| 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid | 338421-43-5 | C₁₁H₁₁Cl₂NO₃S | 308.18 | 2,4-Dichlorobenzyl |
| (4-Acetylamino-benzenesulfonylamino)-acetic acid | 23776-98-9 | C₁₀H₁₂N₂O₅S | 272.28 | Acetylamino |
| 2-[[2-(4-Methoxyanilino)-2-oxoethyl]thio]acetic acid | 339109-08-9 | C₁₇H₁₇NO₄S | 331.39 | 4-Methoxyphenyl |
Q & A
Q. What are the key synthetic pathways for 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid, and how do reaction conditions influence yield?
The synthesis of sulfonyl-containing compounds often involves sulfonation or oxidation of thioether precursors. For example, sulfonation of aromatic intermediates using oleum (e.g., 30% oleum at elevated temperatures) is a common method to introduce sulfonyl groups . Optimization of reaction parameters (temperature, stoichiometry, and catalyst) is critical. For instance, excess oleum may improve sulfonation efficiency but risks side reactions like over-oxidation. Yield can be monitored via HPLC or NMR, with typical yields ranging from 50–75% under optimized conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
A combination of techniques is recommended:
- NMR : H and C NMR confirm the sulfonyl and anilino groups via deshielding effects (e.g., sulfonyl protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 284.06 for CHNOS) .
- IR : Stretching vibrations for sulfonyl (1150–1350 cm) and carbonyl (1650–1750 cm) groups .
Q. How should researchers handle solubility challenges during experimental design?
The compound’s solubility varies with pH and solvent polarity. For aqueous systems, use buffered solutions (pH 7–9) to enhance solubility via deprotonation of the acetic acid moiety. In organic phases, polar aprotic solvents (e.g., DMSO, DMF) are effective. Pre-saturation experiments and solubility parameter calculations (Hansen solubility parameters) can guide solvent selection .
Q. What safety protocols are critical when working with this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Engineering Controls : Fume hood for handling powders or volatile derivatives.
- Waste Disposal : Neutralize acidic residues before disposal, following institutional guidelines for sulfonic acid derivatives .
Q. How can researchers validate purity for reproducibility in biological assays?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity.
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 42.25%, H: 3.89%, N: 4.93%, S: 11.27%) .
Advanced Research Questions
Q. How do electronic effects of substituents on the anilino group modulate reactivity?
Electron-withdrawing groups (e.g., nitro, chloro) on the aniline ring reduce nucleophilicity, slowing sulfonation kinetics. Computational studies (DFT calculations) can predict activation energies for sulfonyl group formation. For example, a para-nitro substituent increases the energy barrier by ~15 kcal/mol compared to unsubstituted aniline .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or impurities. Recommended steps:
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in sulfonyl group reactions?
Q. What computational models predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations can map binding affinities to enzymes like carbonic anhydrase. Key parameters:
Q. How do environmental factors (e.g., light, temperature) affect stability in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
